N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c14-10(13-6-5-11-8-13)12-4-3-9-2-1-7-15-9/h1-2,5-8H,3-4H2,(H,12,14) |
InChI Key |
OLIDMQQFCWYMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound generally involves two key steps:
- Formation of the imidazole-1-carboxamide core.
- Introduction of the 2-(thiophen-2-yl)ethyl substituent via amide bond formation or alkylation.
Two main approaches are reported in the literature:
- Direct coupling of 1H-imidazole-1-carboxylic acid derivatives with 2-(thiophen-2-yl)ethyl amines.
- Cyclization of propargylic ureas or related intermediates that bear the thiophene substituent.
Synthesis via Propargylic Ureas and Intramolecular Cyclization
A robust and efficient method for synthesizing imidazole-1-carboxamide derivatives involves the intramolecular hydroamidation of propargylic ureas catalyzed by organic bases. This approach was detailed in a 2019 study published in the Journal of Organic Chemistry.
- Starting materials: Propargylic ureas bearing the 2-(thiophen-2-yl)ethyl substituent on the nitrogen.
- Catalysts: Strong organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).
- Solvents: Anhydrous acetonitrile.
- Conditions: Mild temperatures ranging from room temperature to 100 °C.
- Reaction: Intramolecular cyclization via hydroamidation of the alkyne functionality in the propargylic urea to form the imidazole-1-carboxamide ring.
Representative reaction conditions and yields:
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| TBD (10%) | 100 | Anhydrous MeCN | Quantitative | Complete conversion in 1 h |
| TBD (10%) | 22–23 (room temp) | Anhydrous MeCN | 82–93 | Slightly lower yields at RT |
| BEMP (5%) | Room temperature | Anhydrous MeCN | Quantitative | Fast reaction, ~1 min completion |
This method allows for excellent tolerance of functional groups including halogens and methoxy substituents on the aromatic rings, which is beneficial for the thiophene moiety. The reaction proceeds cleanly and can be purified by standard silica gel chromatography.
One-Pot Synthesis from Propargylic Amine and Isocyanate
An efficient one-pot procedure was developed using BEMP catalysis, where the propargylic amine containing the 2-(thiophen-2-yl)ethyl group is reacted directly with an isocyanate to form the desired imidazole-1-carboxamide in quantitative yields at room temperature.
Procedure summary:
- Mix propargylic amine and isocyanate in acetonitrile.
- Add 5 mol % BEMP catalyst.
- Stir at room temperature for 1 hour.
- Purify by silica gel chromatography.
This method avoids isolation of intermediates and is scalable, providing a practical route for synthesis.
Detailed Research Outcomes and Data Tables
Catalytic Activity and Yield Data for Propargylic Urea Cyclization
| Entry | Catalyst | Catalyst Loading | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | TBD | 10 mol % | 100 | Anhydrous MeCN | Quantitative | Complete conversion, fast reaction |
| 2 | TBD | 10 mol % | 22–23 (RT) | Anhydrous MeCN | 82–93 | Slightly lower yield at RT |
| 3 | MTBD | 10 mol % | 22–23 (RT) | Anhydrous MeCN | 82 | Less effective than TBD |
| 4 | BTMG | 10 mol % | 22–23 (RT) | Anhydrous MeCN | 67 | Less effective |
| 5 | DBU | 10 mol % | 22–23 (RT) | Anhydrous MeCN | 0 | Inactive catalyst |
| 6 | TMG | 10 mol % | 22–23 (RT) | Anhydrous MeCN | 0 | Inactive catalyst |
| 7 | BEMP | 5 mol % | Room temperature | Anhydrous MeCN | Quantitative | Fast reaction (~1 min) |
Optimization of Copper(II) Catalyst System for Imidazole Synthesis
| Solvent | Catalyst | Oxidant | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| DCE | Cu(OAc)2 (20 mol %) | I2 (20%) | 50 | 42 | Baseline yield |
| Toluene | Cu(OTf)2 (10 mol %) | I2 (20%) | 50 | 52 | Improved yield with Cu(OTf)2 |
| Toluene | Cu(OTf)2 (10 mol %) | I2 (20%) | 70 | 59–60 | Optimized temperature |
| Toluene | Cu(OTf)2 (5 mol %) | I2 (5%) | 50 | Trace | Low catalyst loading ineffective |
Summary and Recommendations
- The most reliable and high-yielding method for preparing This compound is the base-catalyzed intramolecular hydroamidation of propargylic ureas, particularly using TBD or BEMP as catalysts in anhydrous acetonitrile at mild temperatures.
- The one-pot BEMP-catalyzed approach from propargylic amine and isocyanate offers operational simplicity and quantitative yields at room temperature, making it highly attractive for scale-up.
- Copper(II) triflate catalysis with iodine oxidant is effective for general imidazole synthesis but less suited for this specific carboxamide derivative.
- Functional group tolerance is excellent in the propargylic urea cyclization method, allowing for the incorporation of the thiophene moiety without degradation.
- Reaction conditions are mild, and purification is straightforward, supporting practical laboratory and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted thiophene and imidazole derivatives.
Scientific Research Applications
Unfortunately, the search results do not provide specific information on the applications, data tables, or case studies for the compound N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide. However, the search results do offer some context regarding similar compounds and related chemical concepts:
Insights from the Search Results
- Imidazoles and Biological Activity Imidazole derivatives, in general, possess a range of biological activities, including antifungal, antibacterial, antimalarial, anticancer, antiviral, antitubercular, and antidepressant properties . The nitrogen atom in the imine group can form hydrogen bonds, influencing cellular processes .
- mPGES-1 Inhibitors Research has been conducted to identify inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1) using virtual fragment screening of aromatic bromides . 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid were identified as suitable chemical platforms for developing tighter mPGES-1 inhibitors .
- Cosmetics Experimental design techniques are used to optimize the formulation of stable, safe, and effective cosmetic products . Studies include investigation of the influence of raw materials and their interactions .
- N,N-Dimethyl benzamide N,N-Dimethyl benzamide was used as a benchmark to compare the role of the imidazole nitrogen atom . N-Me catalyst 3 showed a significant increase in relative reaction rate compared to the parent imidazole, whilst the N-t-Bu catalyst 4 reaction rate dropped .
- N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide PubChem has data on a similar compound, N-[2-(2-methylphenyl)ethyl]-1H-imidazole-1-carboxamide, including its structure, chemical names, and properties .
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The thiophen-2-yl ethyl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the trifluoroethyl group in N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects .
- This contrasts with the electron-withdrawing trichlorophenoxy group in imazalil, which may reduce electron density at the imidazole ring .
Structural and Crystallographic Insights
- Crystal Packing: Tools like Mercury (Cambridge Crystallographic Data Centre) enable comparison of intermolecular interactions. For example, imazalil’s trichlorophenoxy group may engage in halogen bonding, whereas the thiophene’s sulfur could participate in weaker CH-π or van der Waals interactions .
Biological Activity
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by an imidazole ring and a thiophene moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 221.28 g/mol. The compound’s structure contributes to its potential pharmacological properties, particularly in targeting various biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.30 |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. Studies have shown that this compound inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation processes. The IC values for COX-2 inhibition are reported as follows:
| Compound | IC (µM) |
|---|---|
| This compound | 0.04 |
| Celecoxib | 0.04 |
This indicates comparable potency to established anti-inflammatory drugs, highlighting its therapeutic potential.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. Molecular docking studies have provided insights into its binding affinities and modes of action, suggesting that the imidazole nitrogen plays a crucial role in its efficacy.
Case Studies and Research Findings
Several studies have focused on the synthesis and characterization of this compound derivatives, exploring their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their antimicrobial activities using disk diffusion methods. The most active derivative exhibited an MIC value of 0.22 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Assessment : Another study investigated the anti-inflammatory effects using animal models, demonstrating significant reduction in paw edema induced by carrageenan . The results indicated that compounds similar to this compound could provide therapeutic benefits in inflammatory conditions.
- Structure–Activity Relationship (SAR) : Research has highlighted the importance of the thiophene moiety in enhancing biological activity compared to other similar compounds lacking this feature . This emphasizes the role of structural components in modulating pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
